Cas no 69176-52-9 (Gomisin N)

Gomisin N structure
Nombre del producto:Gomisin N
Gomisin N Propiedades químicas y físicas
Nombre e identificación
-
- Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxole,5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, (6R,7S,13aS)-
- Gomisin N
- (-)-gomisin
- (-)-gomisin N
- (3R,6R,7R,10R)-6,10-DIMETHYL-3-ISOPROPENYL-BICYCLO[5.3.0]DEC-1-ENE
- [1R-(1alpha,3abeta,4alpha,7beta)]-1,2,3,3a,4,5,6,7-octahydro-7-isopropenyl-1,4-dimethylazulene
- 1beta,4betaH,10betaH-Guaia-5,11-diene
- 5,11-Guaiadiene
- 7-Isopropenyl-1,4-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulene
- schisandrin B
- Isokadsuranin
- Schizandrin B
- Wuweizisu B
- (+)-Schisandrin B
- Deoxygomisin A
- (+)-gamma-Schizandrin
- Gamma-schizandrin
- DKO6O75Z5V
- gamma-Schisandrin
- ( )-Schisandrin B
- Gomisin-N
- (+)-schizandrin B
- RTZKSTLPRTWFEV-OLZOCXBDSA-N
- 1,2,3,12-tetramethoxy-6,7-dimethyl- 10,11-methylenedioxy-5,6,7,8-tetrahydrodibenzo[a,c]cyclooctene
- (9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene
- (6R,7S,13AS)-5,6,7,8-TETRAHYDRO-1,2,3,13-TETRAMETHOXY-6,7-DIMETHYLBENZO(3,4)CYCLOOCTA(1,2-F)(1,3)BENZODIOXOLE
- AC-34238
- E87117
- CHEMBL402435
- .GAMMA.-SCHISANDRIN
- AKOS015965220
- CHEBI:4410
- E80780
- AC1L4JAK
- AC-34828
- (6R,7S)-1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole
- (+/-)-.GAMMA.-SCHIZANDRIN
- DTXSID10231747
- (+/-)-.GAMMA.-SCHISANDRIN
- 82467-52-5
- MS-26802
- CS-0027857
- CS-0019596
- UNII-DKO6O75Z5V
- SCHISANDRIN B, (+/-)-
- FT-0650806
- 69176-52-9
- UNII-02XA4X3KZW
- Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, stereoisomer
- (6R,7S13aR)-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole
- CHEBI:132471
- BENZO(3,4)CYCLOOCTA(1,2-F)(1,3)BENZODIOXOLE, 5,6,7,8-TETRAHYDRO-1,2,3,13-TETRAMETHOXY-6,7-DIMETHYL-, (6R,7S,13AR)-REL-
- HY-N6866
- HY-N2267
- Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, (6R,7S,13aR)-
- SCHEMBL713266
- .GAMMA.-SCHIZANDRIN
- 02XA4X3KZW
- Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, (6R,7S,13aS)-
- AC-20310
- SCHISANDRIN B (.GAMMA.-SCHISANDRIN) (CONSTITUENT OF NORTHERN SCHISANDRA) [DSC]
- BDBM50595039
- Gomisin L1 methyl ether
- ?-Schisandrin
- Rubschisandrin
- (-)-gamma-Schizandrin
- ?-Schizandrin
-
- Renchi: 1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1
- Clave inchi: RTZKSTLPRTWFEV-OLZOCXBDSA-N
- Sonrisas: O1C([H])([H])OC2=C1C([H])=C1C(=C2OC([H])([H])[H])C2=C(C(=C(C([H])=C2C([H])([H])[C@@]([H])(C([H])([H])[H])[C@@]([H])(C([H])([H])[H])C1([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H]
Atributos calculados
- Calidad precisa: 400.188589g/mol
- Carga superficial: 0
- XLogP3: 5.1
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 6
- Cuenta de enlace giratorio: 4
- Masa isotópica única: 400.188589g/mol
- Masa isotópica única: 400.188589g/mol
- Superficie del Polo topológico: 55.4Ų
- Recuento de átomos pesados: 29
- Complejidad: 544
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Peso molecular: 400.5
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.148±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 104-108 ºC
- Punto de ebullición: 545.0±50.0 °C at 760 mmHg
- Punto de inflamación: 220.4±30.0 °C
- Disolución: Insuluble (1.0E-3 g/L) (25 ºC),
- PSA: 55.38000
- Logp: 4.48750
Gomisin N Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condiciones de almacenamiento:Please store the product under the recommended condition sin the description
Gomisin N PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP3169-10mg |
Gomisin N |
69176-52-9 | 98% | 10mg |
$120 | 2023-09-19 | |
TRC | G766613-0.5mg |
Gomisin N |
69176-52-9 | 0.5mg |
$ 50.00 | 2022-06-02 | ||
TargetMol Chemicals | T8297-20 mg |
Gomisin N |
69176-52-9 | 98.64% | 20mg |
¥ 1,200 | 2023-07-11 | |
TRC | G766613-10mg |
Gomisin N |
69176-52-9 | 10mg |
$ 87.00 | 2023-04-15 | ||
MedChemExpress | HY-N6866-1mg |
Gomisin N |
69176-52-9 | 99.64% | 1mg |
¥1280 | 2024-04-17 | |
1PlusChem | 1P00FEJ1-5mg |
GOMISIN N |
69176-52-9 | 99% | 5mg |
$409.00 | 2024-04-22 | |
A2B Chem LLC | AH17869-5mg |
Gomisin N |
69176-52-9 | 99% | 5mg |
$371.00 | 2024-04-19 | |
A2B Chem LLC | AH17869-10mg |
Gomisin N |
69176-52-9 | 99% | 10mg |
$606.00 | 2024-04-19 | |
A2B Chem LLC | AH17869-1mg |
Gomisin N |
69176-52-9 | 99% | 1mg |
$195.00 | 2024-04-19 | |
A2B Chem LLC | AH17869-20mg |
Gomisin N |
69176-52-9 | 100% | 20mg |
$190.00 | 2023-12-30 |
Gomisin N Literatura relevante
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
S. Ahmed Chem. Commun., 2009, 6421-6423
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:69176-52-9)Gomisin N

Pureza:99%
Cantidad:20mg
Precio ($):301.0